Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester

Description

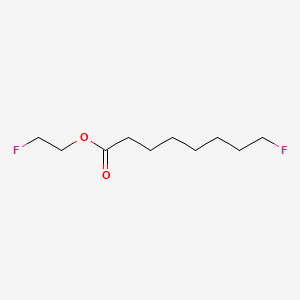

Its structure features a fluorine atom at the 8th carbon of the octanoic acid chain and a 2-fluoroethyl ester group. Fluorination introduces unique physicochemical properties, such as increased electronegativity, metabolic stability, and altered lipophilicity, which distinguish it from non-fluorinated analogs . While direct studies on this compound are absent in the provided evidence, insights can be drawn from structurally related esters, such as ethyl octanoate (octanoic acid ethyl ester) and halogenated analogs like 6,8-dichloro-octanoic acid ethyl ester .

Properties

CAS No. |

332-94-5 |

|---|---|

Molecular Formula |

C10H18F2O2 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-fluoroethyl 8-fluorooctanoate |

InChI |

InChI=1S/C10H18F2O2/c11-7-5-3-1-2-4-6-10(13)14-9-8-12/h1-9H2 |

InChI Key |

GLVASOHGDUAMMM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)OCCF)CCCF |

Origin of Product |

United States |

Preparation Methods

Conventional Esterification

The primary step involves forming the ester linkage between octanoic acid or its derivatives and 2-fluoroethanol. The classical method employs acid-catalyzed esterification:

$$

\text{Octanoic acid} + \text{2-fluoroethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester}

$$

| Parameter | Typical Range | Remarks |

|---|---|---|

| Catalyst | Sulfuric acid | Catalyzes esterification |

| Temperature | 80–120°C | Optimized for reaction rate |

| Time | 4–12 hours | Ensures complete conversion |

| Removal of water | Dean-Stark apparatus | Drives equilibrium toward ester |

Advantages: Simple, well-understood, scalable.

Catalytic Esterification Using Solid Acid Catalysts

Recent advancements favor solid acid catalysts (e.g., sulfonated silica or zeolites) to avoid corrosion and simplify purification:

$$

\text{Octanoic acid} + \text{2-fluoroethanol} \xrightarrow{\text{Solid acid catalyst}} \text{Ester}

$$

- Reactions conducted at 100–130°C under reflux.

- Catalyst recovered and reused, reducing costs.

- Water removal via azeotropic distillation enhances yield.

Fluorination of Octanoic Acid or Precursors

Direct Fluorination of Octanoic Acid

Direct fluorination of octanoic acid is challenging due to its stability, but specialized reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed:

Octanoic acid + NFSI → 8-Fluorooctanoic acid

- Solvent: Acetonitrile or dichloromethane.

- Temperature: 0–25°C.

- Catalyst: None or catalytic amounts of metal fluorides.

- Reaction time: 2–8 hours.

Note: Selective fluorination at the 8-position requires regioselective control, often achieved via radical or electrophilic substitution mechanisms.

Fluoroalkylation of Octanoic Acid Derivatives

Alternatively, fluorinated alkyl halides (e.g., 2-fluoroethyl chloride) can be coupled with octanoic acid derivatives via nucleophilic substitution:

$$

\text{Octanoic acid derivative} + \text{2-fluoroethyl chloride} \xrightarrow{\text{Base}} \text{Fluoroethyl ester}

$$

- Use of bases like potassium carbonate.

- Solvent: Acetone or acetonitrile.

- Temperature: 50–80°C.

- Reaction time: 12–24 hours.

Esterification of Fluoroalcohols with Octanoic Acid Derivatives

Given the compound's structure, esterification of 8-fluoro-1-octanol with 2-fluoroethyl alcohol is a viable route, especially when the fluorinated alcohol is synthesized separately.

Use of DCC or EDC Coupling Reagents

The carbodiimide-mediated coupling offers mild conditions:

$$

\text{Octanoic acid} + \text{2-fluoroethanol} \xrightarrow{\text{DCC, DMAP}} \text{Ester}

$$

- Reagents: DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

- Solvent: Dichloromethane.

- Temperature: 0°C to room temperature.

- Reaction duration: 12–24 hours.

Advantages: High selectivity, minimal side reactions.

Summary of Preparation Methods with Data Table

| Method | Key Reagents | Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Sulfuric acid, 2-fluoroethanol | 80–120°C, reflux, water removal | 85–95% | Simple, scalable | General esterification principles |

| Solid acid catalysis | Solid acid catalyst, 2-fluoroethanol | 100–130°C, reflux | 88–97% | Reusable catalyst, cleaner process | Recent catalytic studies |

| Fluorination of octanoic acid | NFSI, Selectfluor | 0–25°C, inert solvent | Variable | Regioselective fluorination | Organic fluorination literature |

| Nucleophilic substitution | 2-fluoroethyl chloride, potassium carbonate | 50–80°C | 80–90% | Direct fluorinated ester synthesis | Nucleophilic substitution methods |

| Carbodiimide coupling | DCC, DMAP, 2-fluoroethanol | 0°C–room temp | 85–95% | Mild, high yield | Organic synthesis protocols |

Innovations and Process Optimization

- Green Chemistry Approaches: Use of solid catalysts and solvent-free conditions reduces waste.

- Regioselectivity Control: Use of selective fluorination reagents enhances positional fluorination.

- Process Scalability: Reactions optimized at pilot scale with continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 8-fluorooctanoic acid and 2-fluoroethanol.

Reduction: Reduction reactions involving this ester can lead to the formation of alcohols. For example, using lithium aluminum hydride (LiAlH4) as a reducing agent can convert the ester into the corresponding alcohols.

Substitution: The fluorine atoms in the ester can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: 8-Fluorooctanoic acid and 2-fluoroethanol.

Reduction: 8-Fluorooctanol and 2-fluoroethanol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, which can alter their reactivity and stability.

Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which octanoic acid, 8-fluoro-, (2-fluoroethyl) ester exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially altering their activity and function.

Comparison with Similar Compounds

Ethyl Octanoate (Octanoic Acid Ethyl Ester)

Ethyl octanoate is a widely studied ester in food, beverage, and pharmaceutical contexts. Key differences include:

- Structural Features : Lacks fluorine substituents.

- Occurrence : Dominates volatile organic compound (VOC) profiles in mango (2.6–9.5% relative content) , passion fruit fermentation , and sour beers .

- Functional Roles : Imparts fruity and floral aromas in wines, juices, and cheeses .

- Bioactivity : Exhibits insecticidal, anticandidal, and antifungal properties .

- Physical Properties : Lower polarity and higher volatility compared to fluorinated analogs, favoring aroma release .

Halogenated Analogs: 6,8-Dichloro-Octanoic Acid Ethyl Ester

This chlorinated analog (CAS 41443-60-1) shares structural similarities but differs in halogen type and position:

- Toxicity Profile : Chlorinated esters may exhibit higher environmental persistence and toxicity compared to fluorinated versions. Ethyl esters of fatty acids generally show lower toxicity than their parent acids .

- Applications : Used in agrochemicals and specialty chemicals, though specific data on 8-fluoro derivatives remain scarce .

Long-Chain and Branched Esters

- Decanoic Acid Ethyl Ester: Longer carbon chain (C10) increases hydrophobicity. Found in mango (3.5–6.5% relative content) and strawberry wine .

- Octanoic Acid, 2-Methyl-, Ethyl Ester: Branching at the 2nd carbon alters volatility and flavor contribution. Detected in sour beers and Daqu fermentation .

Functional Group Variations

- Methyl Esters: Octanoic acid methyl ester is less volatile than ethyl esters, with lower abundance in pineapple (20.52–142.25 μg/kg) .

- Fluorinated vs.

Biological Activity

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid with significant biological activity. The compound of interest, Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester , is a derivative that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Chemical Formula : C10H17F2O2

- Molecular Weight : 208.24 g/mol

- IUPAC Name : 8-Fluorooctanoic acid, 2-fluoroethyl ester

The presence of fluorine atoms in the structure may enhance the lipophilicity and bioavailability of the compound, potentially influencing its biological activity.

1. Antimicrobial Properties

Research indicates that octanoic acid exhibits antimicrobial properties against various pathogens. A study demonstrated that octanoic acid can inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and as an antimicrobial agent in pharmaceuticals.

2. Neuroprotective Effects

A controlled study investigated the effects of octanoic acid on essential voice tremor (EVT). The results showed a significant reduction in tremor magnitude after treatment with octanoic acid compared to placebo, suggesting its potential neuroprotective effects in managing tremors associated with neurological conditions .

3. Anti-inflammatory Activity

Octanoic acid has been reported to possess anti-inflammatory properties. A study indicated that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

Case Studies

The mechanism by which octanoic acid exerts its biological effects may involve interaction with cell membranes due to its fatty acid structure. The incorporation of fluorine may enhance membrane permeability or alter receptor interactions, leading to modified biological responses.

Research Findings

Recent studies have focused on the synthesis and application of octanoic acid derivatives. For instance:

- Synthesis and Esterification : Research has shown that octanoic acid can be effectively esterified using various alcohols, including fluorinated alcohols, enhancing its reactivity and potential applications in medicinal chemistry .

- Fluorinated Derivatives : The introduction of fluorine atoms has been shown to affect the pharmacokinetic properties of fatty acids, potentially increasing their efficacy as therapeutic agents .

Q & A

Q. How can the synthesis of octanoic acid, 8-fluoro-, (2-fluoroethyl) ester be optimized for high purity?

The synthesis typically involves esterification of 8-fluoro-octanoic acid with 2-fluoroethanol using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key optimization steps include:

- Catalyst selection : Acidic catalysts enhance esterification efficiency.

- Reaction time and temperature : Prolonged reflux (e.g., 6–12 hours) ensures complete conversion .

- Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted starting materials and byproducts .

- Purity validation : Monitor via gas chromatography (GC) or HPLC to confirm >95% purity .

Q. What analytical techniques are suitable for characterizing this fluorinated ester?

- Structural elucidation : Use and NMR to confirm fluorine substitution patterns and ester linkage .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared spectroscopy (FTIR) : Identify carbonyl (C=O, ~1740 cm) and C-F stretches (~1100–1200 cm) .

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields under varying fluorination conditions?

- Design of Experiments (DOE) : Systematically vary parameters (e.g., fluorinating agent stoichiometry, solvent polarity) to identify optimal conditions .

- Kinetic studies : Track reaction progress using in situ NMR or GC to pinpoint rate-limiting steps .

- Controlled atmosphere : Moisture-sensitive fluorination reactions may require anhydrous conditions or inert gas purging .

Q. What computational methods predict the reactivity of fluorinated esters in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate electrophilicity indices of the carbonyl carbon to assess susceptibility to nucleophilic attack .

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .

- Hammett plots : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates .

Q. What are the primary degradation pathways of this compound under environmental or biological conditions?

- Hydrolysis : Fluorinated esters undergo base-catalyzed hydrolysis to yield 8-fluoro-octanoic acid and 2-fluoroethanol. Monitor pH-dependent kinetics using LC-MS .

- Photodegradation : UV exposure may cleave C-F bonds; use GC-MS to identify volatile fluorinated fragments .

- Enzymatic degradation : Screen lipases or esterases for activity; fluorinated groups often reduce enzymatic efficiency .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact .

- Ventilation : Ensure adequate airflow to prevent vapor accumulation (flash point ~100°C) .

- Waste disposal : Collect fluorinated byproducts in sealed containers for incineration or specialized treatment .

Applications in Scientific Research

Q. How is this compound utilized as a building block in medicinal chemistry?

- Fluorine introduction : The 8-fluoro and 2-fluoroethyl groups enhance metabolic stability and bioavailability in drug candidates .

- Prodrug synthesis : Ester linkages can be hydrolyzed in vivo to release active moieties (e.g., fluorinated carboxylic acids) .

- Radiotracer development : -labeled analogs may serve as PET imaging agents .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure fluorinated esters?

- Chiral catalysts : Use asymmetric catalysis (e.g., organocatalysts or metal complexes) to control stereochemistry .

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation .

- Crystallization-induced diastereomer resolution : Derivatize with chiral auxiliaries (e.g., menthol) to isolate pure enantiomers .

Data Interpretation and Contradictions

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., N vs. O) .

- Reproducibility checks : Verify experimental conditions (e.g., heating rate, sample purity) across studies .

- Computational modeling : Predict stability trends using bond dissociation energy (BDE) calculations for C-F and ester linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.